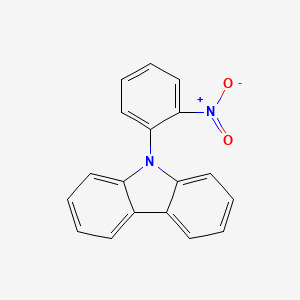

9-(2-Nitrophenyl)carbazole

Description

Significance of Carbazole (B46965) Frameworks in Modern Organic and Materials Chemistry

The carbazole framework, a tricyclic aromatic amine consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, possesses a unique combination of properties that make it highly valuable in modern organic and materials chemistry. researchgate.netnih.gov Its rigid and planar structure provides thermal and chemical stability, while the nitrogen atom introduces electron-donating characteristics, facilitating hole transport. nih.govrsc.org This inherent property has made carbazole-based materials ubiquitous in the field of organic electronics, where they are employed in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. rsc.orgcolab.ws

The versatility of the carbazole scaffold lies in the ease with which it can be functionalized at various positions, particularly at the nitrogen atom (N-9) and the phenyl rings (C-3, C-6). nih.govresearchgate.net This allows for the fine-tuning of its electronic and photophysical properties, leading to the design of molecules with specific absorption and emission characteristics, as well as tailored charge transport capabilities. nih.govrsc.org Furthermore, the planarity and fluorescence of the carbazole framework make it an excellent building block for supramolecular chemistry, enabling the construction of complex architectures and synthetic receptors. researchgate.net The ongoing exploration of carbazole-based systems continues to yield materials with enhanced performance and novel applications, from advanced polymers to sophisticated sensors. nih.gov

Overview of Nitrophenylcarbazole Derivatives as Functional Molecules

The introduction of a nitrophenyl group onto the carbazole framework gives rise to a class of molecules known as nitrophenylcarbazoles, which exhibit distinct and highly useful functionalities. The nitro group is strongly electron-withdrawing, and when coupled with the electron-donating carbazole moiety, it creates a "push-pull" system. researchgate.netepa.gov This intramolecular charge transfer (ICT) characteristic is fundamental to the non-linear optical (NLO) properties observed in many of these derivatives. researchgate.netepa.gov Molecules with significant NLO activity are in high demand for applications in photonics and optoelectronics, including second harmonic generation. epa.gov

The position of the nitro group on the phenyl ring, as well as the point of attachment to the carbazole, significantly influences the molecule's properties. For instance, 9-(4-nitrophenyl)carbazole derivatives have been studied for their potential as chromophore linkers in metal-organic frameworks and coordination polymers, where their thermal stability and photoluminescence are key advantages. researchgate.netepa.gov The substitution pattern allows for the tuning of the ICT and, consequently, the absorption and emission spectra of the molecules. epa.gov In addition to their optical properties, nitrophenylcarbazole derivatives are also investigated as building blocks for organic semiconductors, leveraging the electron-transporting nature of the nitrophenyl group in conjunction with the hole-transporting carbazole core.

Current Research Landscape and Academic Interest in 9-(2-Nitrophenyl)carbazole

Within the broader family of nitrophenylcarbazoles, This compound has garnered specific academic interest due to the unique steric and electronic interactions arising from the ortho position of the nitro group. This specific isomer is a subject of investigation in synthetic chemistry, materials science, and computational studies.

Research into this compound often involves its synthesis, which can be achieved through methods like the Cadogan reaction, involving the reductive cyclization of 2-nitrobiphenyl (B167123) precursors. researchgate.net The steric hindrance between the carbazole and the ortho-nitro-substituted phenyl ring leads to a significantly twisted molecular geometry. iucr.orgresearchgate.net This twisted conformation is a key area of study, as it influences the electronic communication between the two moieties, affecting the photophysical and electrochemical properties of the molecule.

Crystallographic studies of derivatives of 2-nitrophenyl-carbazole reveal that the carbazole ring system is typically planar, while it forms a large dihedral angle with the nitrophenyl ring. iucr.orgresearchgate.netnih.goviucr.org For instance, in closely related structures, the dihedral angle between the carbazole and nitrophenyl planes can be substantial, impacting crystal packing and intermolecular interactions. iucr.orgresearchgate.net

The academic interest in this compound and its derivatives is also driven by their potential as precursors for other functional materials. The nitro group can be chemically reduced to an amino group, providing a route to synthesize new, functionalized carbazole derivatives with different electronic properties. The unique geometry and electronic structure of this compound make it a valuable compound for fundamental studies on structure-property relationships in donor-acceptor systems and for the development of new materials for electronic applications.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H12N2O2 | nih.gov |

| Molecular Weight | 288.3 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6286-72-2 | fluorochem.co.uk |

| CCDC Number | 611044 | nih.gov |

Computational Data for this compound

| Descriptor | Value | Source |

|---|---|---|

| XLogP3-AA | 4.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 50.8 Ų | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(2-nitrophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-20(22)18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJSBKDIIGBJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278817 | |

| Record name | 9-(2-nitrophenyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-72-2 | |

| Record name | NSC10210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-nitrophenyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-NITROPHENYL)CARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the N-Arylation of Carbazole (B46965) with Nitroaryl Moieties

The formation of the C-N bond between the carbazole nitrogen and the 2-nitrophenyl group is a critical step in the synthesis of 9-(2-nitrophenyl)carbazole. Various transition-metal-catalyzed cross-coupling reactions have been developed to achieve this transformation efficiently.

Palladium-Catalyzed Coupling Reactions for this compound Synthesis

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, stands out as a versatile and widely employed method for synthesizing N-arylcarbazoles. nih.govacs.orgnih.govunit.norsc.org This reaction typically involves the coupling of carbazole with a halo-substituted nitroarene in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govacs.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like DavePhos often providing excellent results. nih.govacs.org Microwave-assisted Buchwald-Hartwig amination has been shown to accelerate the reaction, leading to the formation of the desired product in shorter timeframes. nih.govacs.org

A notable advancement in this area is the denitrative N-arylation, where nitroarenes themselves act as the arylating agent, eliminating the need for pre-halogenated starting materials. rsc.org This approach offers a more atom-economical and environmentally friendly route to N-arylated heterocycles. rsc.org Additionally, one-pot procedures combining N-arylation with subsequent oxidative coupling, promoted by a common palladium catalyst, have been developed to construct more complex carbazole derivatives. rsc.org

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

| Aryl bromide, Chloroaniline | Pd(OAc)₂, DavePhos, K₃PO₄ | 1,4-Dioxane, 120 °C, Microwave | Secondary anilines | 56-91% | nih.govacs.org |

| Cyclic iodonium (B1229267) salt, Anilines | Pd(OAc)₂, Xantphos, Cs₂CO₃ | p-xylene, 125 °C | N-arylcarbazoles | up to 71% | nih.gov |

| Anilines, Aryl triflates | Palladium catalyst | Acetic acid, O₂ or air | Functionalized carbazoles | Good to excellent | rsc.org |

| N–H heteroarenes, Nitroarenes | Palladium catalyst | - | N-arylated heterocycles | Moderate to excellent | rsc.org |

Copper-Mediated Coupling Approaches

Copper-catalyzed N-arylation, a more traditional approach known as the Ullmann condensation, provides an alternative to palladium-based methods. organic-chemistry.orgrsc.orgrsc.orgrhhz.net These reactions typically employ a copper salt, such as copper(I) iodide (CuI), often in combination with a ligand, to facilitate the coupling of carbazole with an aryl halide. rsc.orgrhhz.net Ligands like L-proline and N,N'-dimethylethylenediamine (DMEDA) have been shown to be effective in promoting these reactions, allowing for milder reaction conditions and improved yields. organic-chemistry.orgrhhz.net

Copper(II)-mediated dehydrogenative coupling has also emerged as a method for the N-arylation of azoles, including carbazole, using an 8-aminoquinoline (B160924) amide directing group. rsc.org This approach offers a regioselective route to N-arylated products. rsc.org

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

| 2,2'-Dibromobiphenyl, Primary amines | CuCl, L-proline, KOH | DMF, Air | Carbazole derivatives | up to 94% | organic-chemistry.org |

| Pyrroles, indoles, pyrazoles, carbazole | Copper(II), 8-aminoquinoline amide directing group | - | N-arylated azoles | Good | rsc.org |

| Carbazoles, Aryl iodides | Copper salt, β-diketone, inorganic base | - | N-arylcarbazoles | - | rsc.org |

| 2-Arylindoles, Aryl halides | CuI, DMEDA, K₃PO₄ | Toluene | N-arylation products | Good to excellent | rhhz.net |

Alternative Catalytic and Non-Catalytic Synthetic Routes

Beyond palladium and copper catalysis, other synthetic strategies have been explored for the synthesis of this compound and its derivatives. The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using a phosphine reagent like triphenylphosphine, offers a practical route to carbazoles. researchgate.net This method is known for its tolerance of a broad range of functional groups. researchgate.net

Transition-metal-free methods, such as base-promoted condensation reactions, have also been developed for the synthesis of highly functionalized carbazoles. researchgate.net These reactions often proceed through a series of bond-forming events, leading to the construction of the carbazole core from acyclic precursors. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce new functional groups and tailor its properties for specific applications. These modifications can be directed towards either the carbazole moiety or the nitrophenyl group.

Regioselective Substitution Reactions on the Carbazole Moiety

The carbazole ring system is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. nih.gov The regioselectivity of these reactions is influenced by the directing effects of the existing substituents and the reaction conditions. For instance, the C-3 and C-6 positions of the carbazole nucleus are often the most reactive sites for electrophilic attack. nih.govmdpi.com

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto the carbazole ring. sci-hub.se Rhodium-catalyzed C(sp²)-H insertion of α-imino carbenoids, for example, allows for the selective functionalization of the C-3 position of 9-substituted carbazoles. sci-hub.se

Modifications of the Nitrophenyl Group

The nitro group on the phenyl ring is a versatile functional handle that can be transformed into a variety of other groups. A common and important transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron powder in acidic media or catalytic hydrogenation. researchgate.net The resulting amino group can then be further derivatized, for example, through diazotization followed by coupling reactions to introduce azo dyes.

The nitro group can also participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the phenyl ring.

Synthesis of Polymeric and Oligomeric this compound Structures

The synthesis of polymeric and oligomeric structures derived from this compound is a field of interest for the development of new materials with tailored electronic and photophysical properties. While specific literature on the direct polymerization of this compound is limited, the methodologies applied to other carbazole derivatives, particularly those with N-phenyl substituents, provide a strong basis for predicting viable synthetic routes. Both chemical and electrochemical polymerization methods are prominent in the synthesis of polycarbazoles. mdpi.com

Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly on an electrode surface. nih.gov This method offers precise control over film thickness and morphology. For carbazole-based monomers, electropolymerization typically proceeds via an oxidative coupling mechanism. In the case of this compound, the polymerization would likely occur through the coupling at the 3- and 6-positions of the carbazole ring, as these positions are most susceptible to electrophilic attack. The process involves the anodic oxidation of the monomer to form radical cations, which then couple to form dimers and subsequently longer polymer chains. researchgate.net

A relevant example is the electropolymerization of 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO2-3Cz), a compound structurally related to this compound. rsc.orgrsc.org The electropolymerization of this monomer was successfully carried out in a dichloromethane (B109758) solution containing tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte. rsc.org The resulting polymer film exhibited stable and reversible electrochemical behavior, indicating the formation of a robust, electroactive material. rsc.orgrsc.org The polymerization mechanism was proposed to occur through carbazole-carbazole coupling. rsc.org A similar approach could be envisioned for this compound.

Table 1: Illustrative Conditions for Electrochemical Polymerization of a Related Carbazole Derivative

| Parameter | Value |

| Monomer | 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole |

| Monomer Concentration | 5 x 10⁻⁴ M |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (Bu₄NClO₄) |

| Working Electrode | Indium Tin Oxide (ITO) coated glass |

| Polymerization Technique | Cyclic Voltammetry |

| Scan Rate | 50 mV s⁻¹ |

| Number of Cycles | 10 |

This data is based on the electropolymerization of a related compound and serves as a predictive model for this compound. rsc.org

Chemical polymerization offers an alternative route to producing larger quantities of the polymer. This method typically involves the use of a chemical oxidizing agent, such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate, to initiate the polymerization of the monomer in a suitable solvent. mdpi.com The choice of solvent and oxidizing agent can significantly influence the structure, molecular weight, and solubility of the resulting polymer. researchgate.net For N-substituted carbazoles, functionalization can improve solubility and processability of the resulting polymers. researchgate.net

Oligomeric structures of this compound can be synthesized through controlled polymerization reactions or by stepwise coupling of monomer units. The synthesis of well-defined oligomers is crucial for understanding the fundamental relationship between structure and properties in these materials.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing more environmentally benign and sustainable chemical processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods to minimize waste and energy consumption.

One promising green approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various carbazole derivatives. innovareacademics.inresearchgate.net For the synthesis of this compound, which is typically achieved through an Ullmann condensation or a Buchwald-Hartwig amination, microwave heating could potentially reduce reaction times and the amount of solvent required.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Carbazole Derivative Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Consumption | High | Low |

| Solvent Volume | Large | Reduced (or solvent-free) |

| Yield | Variable | Often higher |

| By-products | Can be significant | Often reduced |

This table provides a generalized comparison and highlights the potential advantages of applying microwave-assisted techniques to the synthesis of this compound. rsc.orgnih.gov

Another significant advancement in green synthesis is the use of photocatalysis . Visible-light-driven reactions offer a mild and environmentally friendly alternative to traditional methods that often require high temperatures and stoichiometric reagents. The Cadogan reaction, a method for synthesizing carbazoles from o-nitrobiphenyls, has been adapted to a visible-light-driven process using an organic photosensitizer. rhhz.net This photochemical approach allows for the efficient synthesis of carbazoles under mild, metal-free conditions, which is a significant step towards a greener synthesis. rhhz.net Given that this compound can be conceptualized as being derived from 2-nitrobiphenyl (B167123), this photocatalytic Cadogan-type cyclization represents a potential green synthetic route.

The principles of green chemistry also encourage the use of environmentally friendly solvents and reagents. Research into the synthesis of related carbazole derivatives has explored the use of greener solvent systems and catalytic methods, such as copper-catalyzed reactions, which can be more sustainable than traditional palladium-catalyzed systems. rsc.orgbeilstein-journals.org The development of ligand-free catalytic systems for N-arylation of carbazole under microwave-assisted conditions further exemplifies the move towards more sustainable synthetic protocols. lookchem.com

By integrating these green chemistry principles—such as microwave-assisted synthesis, photocatalysis, and the use of greener catalysts and solvents—the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Reaction Pathways and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) and Nitrophenyl Moieties

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds, driven by the attack of an electrophile on the electron-rich π-system. In 9-(2-nitrophenyl)carbazole, the two aromatic systems exhibit starkly different reactivities.

Carbazole Moiety: The carbazole ring system is an electron-rich heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly increasing its nucleophilicity and activating it towards electrophilic attack. This activating effect is more pronounced than that of benzene (B151609). doubtnut.compearson.com The preferred sites for electrophilic substitution on the carbazole nucleus are the C-3 and C-6 positions, which are para to the nitrogen atom and receive the highest degree of electronic activation through the +M (mesomeric) effect. oled-intermediates.com To a lesser extent, the C-1 and C-8 positions can also react. rsc.org

Nitrophenyl Moiety: Conversely, the nitrophenyl ring is strongly deactivated towards electrophilic substitution. The nitro group (-NO₂) is a powerful electron-wthdrawing group, diminishing the electron density of the attached phenyl ring through both a strong -M (mesomeric) and -I (inductive) effect. doubtnut.compearson.com This deactivation makes EAS reactions on this ring significantly more difficult to achieve compared to both benzene and the carbazole moiety. Any substitution that does occur is directed to the meta positions (C-4 and C-6 relative to the carbazole substituent) to avoid placing a positive charge adjacent to the already electron-deficient nitro-substituted carbon.

Given the substantial difference in reactivity, electrophilic aromatic substitution on this compound is expected to occur selectively on the more nucleophilic carbazole ring.

Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Group

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-wthdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

The SNAr mechanism requires two key features on the aromatic ring:

One or more strong electron-wthdrawing groups (e.g., -NO₂).

A good leaving group (typically a halide) positioned ortho or para to the electron-wthdrawing group. masterorganicchemistry.comlibretexts.org

In the structure of this compound, the nitrophenyl ring possesses a potent activating group (-NO₂). However, it lacks a conventional leaving group at the ortho or para positions. The substituents at these positions are hydrogen atoms, which are not readily displaced in SNAr reactions. The carbazole unit at the C-1 position is also not a viable leaving group under typical SNAr conditions.

Therefore, this compound is not expected to undergo classical nucleophilic aromatic substitution reactions. For a reaction to occur, either a leaving group would need to be present on the nitrophenyl ring (e.g., in a molecule like 1-chloro-2-nitrophenyl-9-carbazole), or the reaction would have to proceed through a different, less common mechanism such as vicarious nucleophilic substitution (VNS), which allows for the substitution of hydrogen. nih.gov

Redox Chemistry and Associated Reaction Mechanisms, including Reductive Cyclization

The redox chemistry of this compound is dominated by the nitro group, which is readily reduced. The most significant transformation in this class is the reductive cyclization of the parent structure, 2-nitrobiphenyls, to form carbazoles. This reaction, known as the Cadogan reaction, is a powerful method for synthesizing the carbazole core structure. researchgate.netresearchgate.netsynarchive.com

The general mechanism proceeds as follows:

Initial Deoxygenation: The nitro group is deoxygenated by the phosphine (B1218219) reagent to a nitroso group.

Second Deoxygenation: The nitroso group is further deoxygenated to a singlet nitrene intermediate. nih.gov

Intramolecular C-H Insertion: The highly reactive nitrene rapidly inserts into an ortho C-H bond of the neighboring phenyl ring, forming the carbazole tricycle.

Recent advancements have led to catalytic versions of the Cadogan reaction, utilizing a phosphine catalyst in conjunction with a stoichiometric reductant like a hydrosilane to regenerate the active P(III) species. nih.govmit.edu

Intramolecular Cyclization and Rearrangement Pathways Involving the Nitro Group

The primary intramolecular cyclization pathway for this compound and related 2-nitrobiphenyl (B167123) structures is the Cadogan reductive cyclization, as detailed in the previous section. This reaction is a definitive example of the nitro group's participation in forming a new ring system.

The key to this transformation is the in-situ generation of a nitrene intermediate from the nitro group. Computational and experimental studies support that the reaction proceeds via a nitroso intermediate, which is then deoxygenated to the nitrene that cyclizes. nih.gov Control experiments have shown that 2-nitrosobiphenyl can be converted to carbazole under catalytic Cadogan conditions, confirming its role as a viable intermediate. nih.gov

While the nitrene pathway is widely accepted, mechanistic studies have also investigated the potential for other intermediates. For instance, DFT modeling of phosphine-mediated deoxygenation suggests the involvement of transient phosphorus-containing heterocycles like dioxazaphosphetanes and oxazaphosphiranes during the oxygen-transfer steps leading to the nitrene. nih.govmit.edu However, the ultimate ring-forming step remains the C-H insertion of the nitrene or a related nitrenoid species. Other intramolecular rearrangements for this specific scaffold are not commonly reported, with the reductive cyclization being the overwhelmingly favored pathway.

Photochemical Reactions and Photoinduced Transformations

The photochemistry of this compound is complex, with potential reactions stemming from both the carbazole and nitroaromatic moieties.

Nitroaromatic Photochemistry: Nitroaromatic compounds are known to have unique photoinduced pathways. Upon excitation, they can undergo very fast intersystem crossing from the singlet excited state to the triplet state. rsc.org A characteristic reaction for some nitroaromatics, particularly those with ortho-alkyl groups, is an intramolecular hydrogen abstraction by the excited nitro group, leading to rearrangement products. researchgate.net Other potential pathways include photoreduction of the nitro group to nitroso, amino, or other reduced species, and in some cases, rearrangement to a nitrite (B80452) (nitro-nitrite rearrangement) followed by dissociation to release nitric oxide (NO). rsc.orgiupac.org The quantum yields for many of these processes can be low, with deactivation back to the ground state often being the dominant pathway. dtic.mil

Carbazole Photochemistry: The carbazole unit itself is highly photoactive and is a common chromophore in materials for optoelectronics. rsc.org Carbazole derivatives can undergo various photochemical reactions, including photo-Fries rearrangements and Mallory-type cyclizations, depending on the substituents attached to the nitrogen or the carbazole rings. rsc.orgrsc.orghuji.ac.il Photoinduced cycloadditions are also known for related heterocyclic systems. researchgate.net

For this compound, irradiation could potentially lead to:

Intramolecular redox reactions: The excited nitro group could abstract a hydrogen atom from an ortho position of the other phenyl ring, initiating a cyclization process, although this is less common than the thermal reductive cyclization.

Photoreduction: In the presence of a hydrogen-donating solvent or reagent, the nitro group could be photochemically reduced.

Photo-cyclization: A direct photoinduced cyclization to form carbazole is conceivable, potentially proceeding through a different mechanism than the thermal nitrene insertion. Photoinduced 6π-cyclization is a known reaction for related stilbene-type systems. rsc.org

The specific photochemical behavior would be highly dependent on factors such as the excitation wavelength, solvent, and the presence of oxygen or other reactants. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 9-(2-Nitrophenyl)carbazole. The asymmetry of the molecule results in a complex but interpretable set of signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the twelve aromatic protons. The protons on the carbazole (B46965) moiety are influenced by the anisotropic effects of the fused ring system, while the four protons on the 2-nitrophenyl group are significantly affected by the strong electron-withdrawing nature of the nitro group (NO₂) and their proximity to the carbazole ring. Similarly, the ¹³C NMR spectrum would display 18 unique signals corresponding to each carbon atom in the molecule.

Based on published data for substituted carbazoles and nitrophenyl compounds, the predicted chemical shifts can be summarized as follows researchgate.netchemicalbook.comuba.ar:

| Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbazole Protons | 7.2 - 8.2 | Typical aromatic region for carbazole, with specific shifts depending on proximity to the nitrophenyl substituent. |

| Nitrophenyl Protons | 7.5 - 8.5 | Downfield shifts are expected due to the deshielding effect of the adjacent electron-withdrawing NO₂ group. |

| Carbazole Carbons | 110 - 142 | Includes signals for protonated and quaternary carbons, with C-atoms bonded to nitrogen appearing at the lower field end. |

| Nitrophenyl Carbons | 120 - 150 | The carbon atom directly attached to the NO₂ group (C-2') would be the most deshielded and appear furthest downfield. |

While 1D NMR provides initial data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu A COSY spectrum of this compound would reveal correlations between adjacent protons within the carbazole rings and within the nitrophenyl ring, allowing for the sequential assignment of protons in each aromatic system. rsc.org For instance, the proton at the C-3' position would show a cross-peak with the proton at C-4', which in turn would couple to the C-5' proton, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). columbia.edu An HSQC spectrum would provide a direct link between the assigned proton resonances and their corresponding carbon partners, simplifying the assignment of the protonated carbons in the molecule.

While solution-state NMR characterizes molecules in an isotropic environment, solid-state NMR (ssNMR) provides valuable information about the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be applied to:

Study Polymorphism: Identify the presence of different crystalline forms (polymorphs), which may exhibit distinct molecular conformations or intermolecular packing arrangements.

Characterize Molecular Packing: Provide insights into non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice.

Determine Conformational Details: Measure the precise dihedral angle between the plane of the carbazole ring system and the nitrophenyl ring in the solid state, which is often influenced by crystal packing forces.

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns.

HRMS is used to determine the exact mass of the parent molecule with very high precision, which in turn allows for the unambiguous determination of its elemental formula. lcms.cz For this compound, the molecular formula is C₁₈H₁₂N₂O₂.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₂N₂O₂ |

| Calculated Exact Mass | 288.089878 u |

| Nominal Mass | 288 u |

An experimental HRMS measurement confirming the mass to within a few parts per million (ppm) of the calculated value provides unequivocal proof of the compound's elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺˙) which is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. researchgate.net This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For this compound, a plausible fragmentation pathway can be proposed based on common fragmentation patterns of aromatic nitro compounds and carbazoles. libretexts.orgnih.gov

The mass spectrum shows a prominent molecular ion peak at m/z 288. Key fragment ions are observed at m/z 242 and 241. nih.gov

| m/z | Proposed Identity | Proposed Neutral Loss |

| 288 | [M]⁺˙ (Molecular Ion) | - |

| 242 | [M - NO₂]⁺ | Loss of a nitro radical (•NO₂) |

| 241 | [M - NO₂ - H]⁺ | Loss of a hydrogen radical (•H) from the m/z 242 fragment |

The primary fragmentation step is the characteristic loss of the nitro group (•NO₂; 46 u) from the molecular ion at m/z 288, leading to the formation of the fragment ion at m/z 242. This is a common pathway for aromatic nitro compounds. This is followed by the loss of a hydrogen radical (•H) to yield the ion at m/z 241, likely resulting in a more stabilized, fully cyclized structure.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational properties. nih.gov These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

The key vibrational modes for this compound are associated with the carbazole skeleton, the C-N linkage, and the nitrophenyl group.

| Functional Group / Vibration | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Strong in Raman, medium-weak in FTIR. |

| NO₂ Asymmetric Stretch | 1550 - 1500 | 1550 - 1500 | Very strong and characteristic absorption in FTIR. mdpi.com |

| NO₂ Symmetric Stretch | 1360 - 1320 | 1360 - 1320 | Strong absorption in FTIR. mdpi.com |

| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 | Multiple bands expected, strong in both techniques. |

| C-N Stretch (Aryl-N-Aryl) | 1350 - 1250 | 1350 - 1250 | Medium intensity band. |

| C-N Stretch (Aryl-NO₂) | 870 - 840 | 870 - 840 | Medium intensity band. |

| C-H Out-of-Plane Bending | 900 - 675 | Weak | Strong bands in FTIR, useful for determining substitution patterns. |

The FTIR spectrum would be dominated by intense peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. hilarispublisher.com The Raman spectrum would likely show strong signals for the aromatic C=C and C-H stretching modes. researchgate.net Analysis of the low-frequency region in the Raman spectrum can also provide information about the torsional modes between the carbazole and nitrophenyl rings, offering further insight into the molecule's conformation in the solid state.

X-ray Diffraction Analysis for Solid-State Structures and Crystal Packing (Advanced)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and the spatial orientation of molecules relative to one another, which governs the material's bulk properties.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) analysis offers an unambiguous determination of a molecule's structure. For this compound, this technique would reveal the precise dihedral angle between the carbazole and the 2-nitrophenyl ring systems. Due to steric hindrance from the ortho-nitro group, a significant twist between these two aromatic planes is expected, preventing the molecule from adopting a planar conformation. This twisting is a critical structural parameter that influences the compound's electronic and photophysical properties.

However, a search of crystallographic databases indicates that a definitive single-crystal structure for this compound has not been reported. For comparison, the closely related isomer, 9-(4-Nitrophenyl)-9H-carbazole, has been characterized and found to crystallize in the monoclinic P2₁/c space group with a significant dihedral angle of 53.08 (4)° between the carbazole and nitrobenzene (B124822) planes. It is anticipated that the steric strain in the 2-nitro isomer would result in an even larger dihedral angle.

Table 4.4.1: Representative Single-Crystal X-ray Diffraction Data (Note: Data for the target compound is not available. The following table structure illustrates the type of data that would be obtained from such an analysis.)

| Parameter | Expected Data for this compound |

| Chemical Formula | C₁₈H₁₂N₂O₂ |

| Molecular Weight | 288.30 g/mol |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions (a,b,c) | Not Determined |

| Unit Cell Angles (α,β,γ) | Not Determined |

| Dihedral Angle (Carbazole-Nitrophenyl) | Not Determined |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is instrumental in identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can possess distinct physical properties.

No published powder diffraction patterns or studies on the polymorphism of this compound are currently available. Such an analysis would involve comparing the experimental PXRD pattern of a bulk-synthesized sample to a pattern simulated from single-crystal data (if available) to confirm phase purity.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Energy Levels

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence (emission) techniques, provides insight into the electronic structure of a molecule. The absorption spectrum reveals the energies required to promote electrons to higher energy orbitals, while the emission spectrum characterizes the energy released as excited electrons return to the ground state.

The electronic spectrum of this compound is expected to be dominated by transitions associated with the carbazole and nitrophenyl chromophores. The carbazole unit typically exhibits strong absorption bands in the UV region, corresponding to π-π* transitions. The presence of the electron-withdrawing nitro group on the N-phenyl substituent is expected to influence these transitions, potentially causing a shift in the absorption maxima and introducing charge-transfer characteristics.

Furthermore, many nitro-aromatic compounds are known to exhibit weak or no fluorescence (emission) due to efficient non-radiative decay pathways, such as intersystem crossing, which are promoted by the nitro group. Therefore, it is plausible that this compound would be a very weak emitter in solution at room temperature.

Detailed experimental spectra specifying the absorption and emission maxima for this compound have not been reported in the surveyed literature.

Table 4.5.1: Representative Photophysical Data (Note: Data for the target compound is not available. The following table structure illustrates the type of data that would be obtained from such an analysis.)

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

| Dichloromethane (B109758) | Not Determined | Not Determined | Not Determined |

| Acetonitrile | Not Determined | Not Determined | Not Determined |

| Toluene | Not Determined | Not Determined | Not Determined |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a fundamental computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For 9-(2-nitrophenyl)carbazole, DFT calculations would reveal the most stable three-dimensional arrangement of its atoms. A key parameter is the dihedral angle between the carbazole (B46965) and the 2-nitrophenyl ring systems, which dictates the degree of electronic communication between these two moieties. For comparison, the related isomer, 9-(4-nitrophenyl)-9H-carbazole, has a reported crystal structure where the carbazole ring system is essentially planar and forms a dihedral angle of 53.08° with the nitrobenzene (B124822) ring. Such a value for the 2-nitro isomer would be a primary output of a geometry optimization calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The difference between these energies, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy. A smaller gap generally implies higher reactivity and absorption of longer wavelengths of light.

For carbazole-based donor-acceptor compounds, these energy levels are frequently calculated to predict their suitability for electronic applications. Without specific studies on this compound, it is not possible to provide a data table of its specific HOMO-LUMO energies and band gap.

Table 1: Illustrative Data Table for HOMO-LUMO Energy Levels (Data Not Available) No published data could be found for this compound. The table below is a template for the required data.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Band Gap (ΔE) | Data Not Available |

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an ESP map would be expected to show a high negative potential around the oxygen atoms of the nitro group and a more positive potential near the carbazole nitrogen's hydrogen atoms (if present) or across the aromatic rings. This analysis provides a visual representation of the molecule's polarity and potential sites for intermolecular interactions, but specific maps for this compound are not available in the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

TD-DFT is the workhorse method for studying the excited states of molecules. It is used to predict absorption spectra (UV-Visible), oscillator strengths, and the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer, ICT). For a donor-acceptor molecule like this compound, TD-DFT could determine if the electronic excitations involve a transfer of electron density from the carbazole (donor) to the nitrophenyl group (acceptor). This information is fundamental to understanding its fluorescence or phosphorescence properties. Despite the common application of TD-DFT to similar systems, specific calculations detailing the excited state properties of this compound have not been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD could be used to explore its conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. In a condensed phase (like a crystal or amorphous film), MD simulations can also provide insight into how multiple molecules pack together and interact, which is critical for predicting bulk material properties. No MD simulation studies for this compound are currently available.

Quantum Chemical Calculations of Spectroscopic Parameters

Beyond UV-Vis spectra, quantum chemistry can predict other spectroscopic parameters. For instance, calculations can be performed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman spectra). Comparing these calculated spectra to experimental data can serve as a powerful tool for structure validation. While experimental spectra may exist, the corresponding theoretical calculations for this compound have not been reported in the literature.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to map out the energy profiles of chemical reactions, identifying transition states and reaction intermediates. This allows for the elucidation of reaction mechanisms. For example, theoretical studies could investigate the mechanism of synthesis of this compound or its potential degradation pathways. Such detailed mechanistic studies for this specific compound are absent from the current body of scientific literature.

Photophysical Phenomena and Excited State Dynamics

Absorption and Emission Properties of 9-(2-Nitrophenyl)carbazole

The electronic absorption spectrum of a D-A compound like this compound is expected to be a composite of the transitions localized on the carbazole (B46965) and nitrophenyl units, along with an additional, lower-energy band corresponding to an intramolecular charge transfer (ICT) transition.

The parent carbazole molecule typically exhibits strong absorption bands in the UV region. For instance, in ethanol, carbazole shows prominent absorption peaks at approximately 292 nm and 322 nm. nih.gov The introduction of the 2-nitrophenyl group is anticipated to cause a bathochromic (red-shift) of these absorption bands and introduce a distinct ICT band at a longer wavelength. This is due to the stabilization of the lowest unoccupied molecular orbital (LUMO), which is primarily located on the electron-accepting nitrophenyl moiety.

As an example, a related compound, 2-nitro-3-phenyl-9H-carbazole, displays a broad absorption band extending from 260 nm to 410 nm when measured in a dichloromethane (B109758) solution. nih.gov

Regarding emission, the carbazole unit itself is fluorescent, with an emission peak around 359.5 nm in ethanol. nih.gov However, the presence of the nitro group in this compound is expected to lead to significant fluorescence quenching. The nitro group is a well-known quenching moiety that provides an efficient non-radiative decay pathway for the excited state, drastically reducing or eliminating fluorescence. nih.govnih.gov Any residual emission would likely originate from an ICT state and would be expected at longer wavelengths compared to the parent carbazole. For comparison, 2-nitro-3-phenyl-9H-carbazole shows a broad emission peak centered at 400 nm when excited at 350 nm. nih.gov

Table 6.1: Spectroscopic Data of Carbazole and a Related Derivative

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| Carbazole | Ethanol | 292, 322 | 359.5 | nih.gov |

The optical spectra of donor-acceptor molecules with significant ICT character are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For this compound, the excited state is expected to have a much larger dipole moment than the ground state due to the photoinduced charge separation.

Consequently, an increase in solvent polarity is expected to stabilize the polar ICT excited state more than the less polar ground state. This differential stabilization typically leads to a pronounced bathochromic (red-shift) in the fluorescence emission spectrum with increasing solvent polarity. researchgate.netrsc.org While the absorption spectrum can also be affected, the effect is generally less pronounced. researchgate.net This behavior is a hallmark of an excited state with significant charge-transfer character. Studies on various D-π-A carbazole chromophores have demonstrated that their emission wavelength maxima show red shifts with increasing solvent polarity. rsc.org

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. frontiersin.org This effect is typically attributed to the Restriction of Intramolecular Motion (RIM), where the aggregation process physically locks the molecules, blocking non-radiative decay pathways (like intramolecular rotations or vibrations) and activating the radiative fluorescence channel.

Many carbazole derivatives have been identified as AIE-active luminogens. frontiersin.org For this compound, the single bond connecting the carbazole and nitrophenyl rings allows for rotational freedom in solution, which can contribute to non-radiative de-excitation. If this molecule were to aggregate, these rotations could be restricted. However, the potent quenching effect of the nitro group might still dominate, potentially suppressing any AIE effect. Without specific experimental studies on this compound, it is not possible to definitively state whether it exhibits AIE.

Intramolecular Charge Transfer (ICT) Processes in this compound Derivatives

The core photophysical process in this compound upon photoexcitation is Intramolecular Charge Transfer (ICT). The process can be described as follows:

Photoexcitation: Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). Initially, this may be a locally excited (LE) state, where the electron density is still largely confined to the carbazole moiety.

Charge Transfer: From the LE state, an ultrafast electron transfer occurs from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich carbazole donor, to the LUMO, which is centered on the electron-deficient nitrophenyl acceptor. nih.gov This creates a new excited state with significant charge separation, denoted as the ICT state (D⁺-A⁻).

Structural Relaxation (TICT): In many donor-acceptor systems, the ICT process is coupled with a significant structural change, particularly a rotation around the D-A bond. This leads to a geometrically relaxed, low-energy state known as a Twisted Intramolecular Charge Transfer (TICT) state. nih.govresearchgate.net This twisting motion further separates the charge and stabilizes the ICT state, but it is often non-emissive or weakly emissive and provides a pathway for rapid non-radiative decay. The dynamics of this twisting for nitroaromatic chromophores have been measured to occur on an ultrafast timescale of 220–480 fs. nih.govresearchgate.net

The efficiency and nature of the ICT process can be tuned by modifying the donor or acceptor strength. For instance, adding more nitro groups to a system can generate and control the ICT process by altering the charge distribution across the molecule. rsc.org

Fluorescence Quenching Mechanisms and Energy Transfer Dynamics

The fluorescence of the carbazole moiety in this compound is expected to be strongly quenched by the attached nitrophenyl group. Several mechanisms can contribute to this quenching:

Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the donor and acceptor moieties in the ground state. Studies on the quenching of carbazole by various nitroaromatic compounds have shown that the quenching mechanism is static and involves the formation of a ground-state complex. nih.govrsc.org

Dynamic Quenching: While less likely for an intramolecular system, dynamic quenching involves collisions between the excited fluorophore and the quencher.

Efficient Intersystem Crossing (ISC): The nitrophenyl group is known to promote efficient intersystem crossing from the singlet excited state (S₁) to a non-radiative triplet state (T₁). nih.gov This process provides a highly effective non-radiative decay channel that competes with fluorescence, thus quenching it.

Energy Transfer: Fluorescence Resonance Energy Transfer (FRET) could occur if the emission spectrum of the carbazole donor overlaps with the absorption spectrum of the nitrophenyl acceptor. However, time-resolved measurements on similar systems have often ruled out significant energy transfer, pointing towards static quenching or other non-radiative decay processes as the dominant mechanism. nih.gov

In D-A systems containing a nitrophenyl group, quenching is often nearly complete in polar solvents due to the stabilization of the non-radiative ICT state. nih.gov

Time-Resolved Spectroscopy for Excited State Lifetime and Relaxation Pathways

Time-resolved spectroscopy techniques, such as femtosecond transient absorption and time-correlated single-photon counting (TCSPC), are essential for elucidating the complex, ultrafast events that follow photoexcitation in this compound. These methods allow for the direct observation of the excited state population and its decay through various radiative and non-radiative channels.

A typical relaxation pathway would involve:

Formation of the initial LE state (sub-picosecond timescale). mdpi.com

Rapid conversion to the ICT state (femtosecond to picosecond timescale). nih.govresearchgate.net

Decay of the ICT state back to the ground state. This decay is predominantly non-radiative, occurring via internal conversion or intersystem crossing to a triplet state, and is expected to be very fast due to the quenching effect of the nitro group.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For a highly fluorescent molecule, this lifetime is longer, while for a quenched molecule, it is significantly shorter.

The parent carbazole molecule has a relatively long fluorescence lifetime, which is weakly dependent on the solvent, with values reported in the range of 8.25 ns to 15 ns. nih.govmdpi.com The presence of the covalently linked 2-nitrophenyl quencher in this compound would drastically shorten this lifetime. The introduction of efficient non-radiative decay pathways (k_nr), such as ISC and ICT, increases the total decay rate (k_total = k_r + k_nr), leading to a much shorter lifetime (τ = 1/k_total). The lifetime of this compound is expected to be in the picosecond to low nanosecond range. For instance, time-resolved studies of other D-A systems show that the intersystem crossing process from the singlet to the triplet state can occur with a time constant of a few nanoseconds (e.g., 3.3 ns for a carbazole-sulfone system). researchgate.net

Table 6.2: Excited State Lifetime Data for Carbazole

| Compound | Solvent | Fluorescence Lifetime (τ) | Technique | Reference |

|---|---|---|---|---|

| Carbazole | Ethanol | 8.25 ns | TCSPC | nih.gov |

| Carbazole | THF | 13.6 ns | TCSPC | mdpi.com |

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful technique used to probe the excited-state dynamics of molecules, tracking the formation and decay of transient species like singlet and triplet excited states. For carbazole-based systems, TA spectra typically reveal broad excited-state absorption (ESA) bands. For instance, studies on the parent compound, carbazole, show ESA peaks corresponding to the first excited singlet state (S₁) and the first triplet state (T₁), which is populated via intersystem crossing (ISC).

In the case of this compound, the presence of the nitroaromatic group is expected to significantly influence these dynamics. Nitroaromatic compounds are known to possess unique photoinduced pathways, often characterized by rapid and efficient intersystem crossing from the singlet to the triplet manifold, sometimes on a sub-picosecond timescale. This is attributed to strong spin-orbit coupling facilitated by the presence of oxygen-centered non-bonding orbitals in the nitro group.

Therefore, a hypothetical transient absorption study of this compound would likely reveal:

An initial, short-lived absorption from the S₁ state.

A rapid decay of the S₁ signal corresponding to a very fast intersystem crossing process.

The subsequent rise of a new absorption band attributable to the T₁ state.

The precise wavelengths of these absorptions and the exact time constants for the decay and rise would be unique to this molecule's specific electronic structure, which is governed by the electronic coupling and torsional angle between the carbazole and 2-nitrophenyl moieties. However, without direct experimental research, any specific data would be speculative.

Phosphorescence and Delayed Fluorescence Studies

Phosphorescence, the radiative decay from a triplet excited state (T₁) to the singlet ground state (S₀), and thermally activated delayed fluorescence (TADF) are critical photophysical processes, particularly for applications in organic light-emitting diodes (OLEDs).

Phosphorescence: Carbazole derivatives are foundational components in many phosphorescent materials. The introduction of a nitro group, as in this compound, could potentially influence phosphorescence. However, research has also shown that room-temperature phosphorescence in many highly purified carbazole derivatives is often weak or non-existent. The phenomenon is frequently induced or enhanced by factors such as crystal packing, H-aggregation, or the presence of isomeric impurities that can act as charge traps. The specific solid-state morphology and purity of this compound would, therefore, be critical in determining its phosphorescent properties.

Delayed Fluorescence: Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons. It occurs in molecules with a very small energy gap between the S₁ and T₁ states (ΔEST). This small gap allows for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, from which fluorescence can then occur, albeit on a longer timescale than prompt fluorescence.

Carbazole is a common donor unit in many TADF molecules. In a donor-acceptor molecule like this compound, where carbazole acts as the electron donor and the nitrophenyl group acts as the electron acceptor, the spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole and the lowest unoccupied molecular orbital (LUMO) on the nitrophenyl unit could lead to a small ΔEST, a prerequisite for TADF. The ortho-position of the nitro group would enforce a significant twist between the two aromatic systems, which can be beneficial for minimizing the exchange energy and thus reducing ΔEST.

Despite this theoretical potential, no specific studies confirming or quantifying TADF in this compound have been found. Experimental validation, including temperature-dependent emission studies and lifetime measurements, would be necessary to confirm this behavior and determine key parameters.

Data Summary Table

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry and Square Wave Voltammetry for Redox Potentials and Stability

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of molecules, including their oxidation and reduction potentials and the stability of the electrochemically generated species. For 9-phenylcarbazole (B72232) derivatives, the electrochemical behavior is primarily dictated by the nature of the substituents on both the carbazole (B46965) and the phenyl rings. ntu.edu.tw

The oxidation of 9-phenylcarbazoles typically involves the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO). ntu.edu.tw The presence of an electron-withdrawing nitro (-NO2) group on the phenyl ring, as in 9-(2-Nitrophenyl)carbazole, is expected to increase the oxidation potential compared to unsubstituted 9-phenylcarbazole. This is due to the inductive and resonance effects of the nitro group, which lower the energy of the HOMO, making it more difficult to remove an electron.

The position of the substituent on the phenyl ring also plays a role, although it is generally observed that substituents on the carbazole ring at the 3 and 6 positions have a more pronounced effect on the redox potential than those on the 9-phenyl group. ntu.edu.tw Since the 3 and 6 positions of the carbazole moiety in this compound are unsubstituted, the cation radical formed upon oxidation would be highly reactive and prone to dimerization. ntu.edu.tw This dimerization would likely be observed in cyclic voltammetry as the appearance of new redox waves upon repeated cycling, corresponding to the redox processes of the newly formed dimer.

Conversely, the nitro group is electrochemically active and can be reduced. Therefore, in the cathodic potential window, this compound is expected to exhibit a reduction wave corresponding to the reduction of the nitro group to a nitro radical anion. The stability of this radical anion would influence the reversibility of the reduction process observed in voltammetric experiments.

| Redox Process | Technique | Predicted Potential (V vs. Fc/Fc+) | Reversibility |

| First Oxidation | CV / SWV | > +1.3 V | Irreversible (due to dimerization) |

| First Reduction | CV / SWV | ~ -1.0 V | Quasi-reversible |

Electro-polymerization of this compound Derivatives for Thin Film Fabrication

Electropolymerization is a common method for fabricating thin, conductive polymer films on electrode surfaces from monomeric precursors. For carbazole derivatives, electropolymerization typically proceeds via the oxidative coupling of radical cations. As mentioned, 9-phenylcarbazoles with unsubstituted 3 and 6 positions are known to undergo dimerization upon oxidation. ntu.edu.tw This dimerization is the initial step of electropolymerization. By repeatedly cycling the potential to a value sufficient to oxidize the monomer, a polymer film can be grown on the electrode surface.

The resulting polymer, poly(this compound), would be expected to be electroactive, exhibiting its own characteristic redox behavior. The presence of the pendant 2-nitrophenyl groups would influence the polymer's electronic properties and morphology. The electrochemical and optical properties of the polymer film can be tuned by controlling the polymerization conditions, such as the monomer concentration, solvent, supporting electrolyte, and the electrochemical parameters (e.g., potential range, scan rate).

The electropolymerization of carbazole derivatives with various substituents has been widely studied. rsc.org These studies show that robust, electrochromic polymer films can be readily formed. The polymer derived from this compound would likely exhibit electrochromism, changing color upon switching between its neutral and oxidized states.

Spectroelectrochemical Studies for In Situ Observation of Redox States

Spectroelectrochemistry combines spectroscopic techniques (typically UV-Vis-NIR absorption spectroscopy) with electrochemistry to allow for the in situ characterization of electrochemically generated species. This technique is invaluable for identifying the products of redox reactions and for studying their stability.

Upon oxidation of this compound, the formation of the cation radical would be accompanied by distinct changes in its electronic absorption spectrum. Based on studies of other 9-phenylcarbazoles, the neutral species typically absorbs in the UV region. The cation radical is expected to exhibit new, broad absorption bands in the visible and near-infrared (NIR) regions. ntu.edu.tw The growth and decay of these new absorption bands can be monitored as the potential applied to the electrode is varied, providing direct evidence for the redox transformations.

If dimerization or polymerization occurs, the resulting species will have their own unique spectral signatures. Spectroelectrochemistry can thus be used to follow the course of the electropolymerization reaction in real-time. For the resulting polymer film, spectroelectrochemistry would reveal the spectral changes associated with the doping (oxidation) and de-doping (reduction) processes, which are responsible for the electrochromic behavior of the material. The color changes of the film at different applied potentials can be precisely correlated with the changes in its electronic absorption spectrum.

Applications in Advanced Materials and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) Utilizing 9-(2-Nitrophenyl)carbazole as Emitter, Host, or Hole-Transporting Material

No specific research data was found detailing the use of this compound as an emitter, host, or hole-transporting material in OLEDs. The literature on carbazole-based OLEDs focuses on other derivatives, exploring their synthesis, thermal stability, and device performance, with compounds such as 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) and others being developed for high glass-transition temperatures and efficient hole-transport capabilities semanticscholar.orgecnu.edu.cnresearchgate.netcityu.edu.hk.

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

There is a lack of specific studies on the application of this compound in OPVs or DSSCs. Research in this field extensively covers other carbazole (B46965) derivatives designed as hole-transporting materials (HTMs) or sensitizer dyes to improve power conversion efficiencies osti.govresearchgate.netrsc.orgnih.gov.

Hole-Transporting Materials (HTMs) Based on this compound Derivatives

No information is available on the synthesis or performance of hole-transporting materials derived specifically from this compound for use in solar cells. The development of carbazole-based HTMs for perovskite solar cells and DSSCs is an active area of research, with a focus on creating cost-effective and stable alternatives to standard materials like spiro-OMeTAD rsc.orgresearchgate.netbohrium.com.

Organic Field-Effect Transistors (OFETs)

No literature was found that investigates the use of this compound in the active layer of organic field-effect transistors.

Sensors and Probes Based on this compound

Biosensing Platforms

Currently, there is no publicly available scientific literature detailing the specific application of this compound in the development of biosensing platforms. Research into the biosensing capabilities of carbazole-based compounds has primarily focused on other derivatives. These studies have explored their potential in detecting a range of analytes, including metal ions, anions, and biologically relevant molecules, typically by leveraging their fluorescent or electrochemical properties. However, specific data on the use of this compound for such applications, including detailed research findings or performance data, remains uncharacterised in published research.

While the broader family of carbazole derivatives has shown promise in the field of biosensors, the unique properties and potential applications of this compound in this context have not been reported. Therefore, data tables and detailed research findings on its performance in biosensing platforms cannot be provided at this time.

Investigation of Biological Activities and Underlying Mechanisms

Neuroprotective Properties of Carbazole (B46965) Derivatives, Including Nitrophenyl Substitutions

The carbazole scaffold is a fundamental structure in many biologically active compounds and has been identified as a promising agent for neuroprotection. echemcom.comnih.gov Derivatives of carbazole are investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govencyclopedia.pub Research indicates that these compounds can exert significant neuroprotective effects through various mechanisms, including reducing oxidative stress, inhibiting apoptosis, and promoting neuroregeneration. nih.govresearchgate.net

Substitutions on the carbazole ring system are critical in determining their biological activities. nih.gov For instance, the introduction of bulky groups can enhance the neuroprotective activity of the compounds. nih.gov N-substituted carbazoles, in particular, have demonstrated strong antioxidant and neuroprotective effects on neurons. encyclopedia.pubnih.gov

Mechanisms of Neuroprotection (e.g., anti-apoptotic pathways, promotion of neurogenesis)

The neuroprotective effects of carbazole derivatives are multifaceted, involving several key cellular pathways.

Anti-apoptotic and Antioxidative Pathways : Carbazole compounds have shown the ability to protect neuronal cells from oxidative stress-induced death. nih.govnih.gov They can mitigate the damage caused by reactive oxygen species (ROS), a key factor in neurodegenerative disorders. encyclopedia.pubnih.gov The mechanisms often involve reducing oxidative stress and inhibiting apoptosis (programmed cell death), which are crucial for neuronal survival. nih.govresearchgate.net For example, certain carbazole derivatives protect against H₂O₂-induced cell death in neuro2a cells. nih.gov This protection is linked to their antioxidant capabilities. nih.gov

Promotion of Neurogenesis : Beyond protecting existing neurons, some carbazole derivatives actively promote the growth of new ones, a process known as neurogenesis. researchgate.net Aminopropyl carbazole analogues have been identified as potent enhancers of neurogenesis in cultured neural stem cells. nih.gov One such derivative, compound 13 (3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde), was found to induce neurite outgrowth, a critical step in neuronal development, by acting through the PI3K/Akt signaling pathway. nih.gov This dual capacity for both antioxidant and neurogenic activity makes these compounds particularly promising for treating neurological disorders. nih.gov

Anticancer Activity and Cellular Mechanisms of Action

The carbazole nucleus is a key structural element in numerous natural and synthetic anticancer agents. nih.govnih.gov These compounds can interfere with cancer cell growth and survival through a variety of mechanisms, including arresting the cell cycle, inducing apoptosis, and inhibiting essential cellular machinery. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

Carbazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those from breast, colon, and lung cancers. nih.govmdpi.com The effectiveness of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

For example, 2-nitrocarbazole has shown significant anticancer activity against MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 7.0 µM and 11.6 µM, respectively. mdpi.com Notably, this compound did not significantly affect the growth of the normal MCF-10A cell line, suggesting a degree of selectivity for cancer cells. mdpi.com Other carbazole derivatives have shown even higher potency, with some exhibiting IC₅₀ values in the nanomolar range against various cancer cells. nih.govnih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-Nitrocarbazole | MCF-7 (Breast) | 7.0 ± 1.0 | mdpi.com |

| 2-Nitrocarbazole | MDA-MB-231 (Breast) | 11.6 ± 0.8 | mdpi.com |

| Compound 10 | MCF-7 (Breast) | 6.44 | nih.gov |

| Compound 10 | HepG2 (Liver) | 7.68 | nih.gov |

| Compound 9 | HeLa (Cervical) | 7.59 | nih.gov |

| Compound 14a | A875 (Melanoma) | 9.77 ± 8.32 | frontiersin.org |

| Compound 14a | 7901 (Gastric) | 11.8 ± 1.26 | frontiersin.org |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which carbazole derivatives exert their anticancer effects is by inducing apoptosis and causing cell cycle arrest. nih.govnih.gov By disrupting the normal progression of the cell cycle, these compounds can prevent cancer cells from dividing and proliferating.

Many carbazole derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govresearchgate.net This phase is a critical checkpoint before a cell divides. By halting the cycle here, the compounds prevent the formation of new cancer cells. Following this arrest, the cells are often pushed into the apoptotic pathway, leading to their programmed death. mdpi.commdpi.com For instance, 2-nitrocarbazole has been shown to trigger cell death by apoptosis in MCF-7 breast cancer cells. mdpi.com This process often involves the activation of key apoptotic proteins like caspases. nih.govmdpi.com

Interference with Cellular Processes (e.g., tubulin organization)

Microtubules are essential components of the cell's cytoskeleton, playing a vital role in cell division, structure, and transport. mdpi.com The disruption of microtubule dynamics is a proven strategy in cancer therapy. mdpi.com Several carbazole derivatives have been identified as microtubule-targeting agents. mdpi.commdpi.com

These compounds can inhibit tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. nih.govnih.gov This interference disrupts the cellular machinery, leading to cell cycle arrest and apoptosis. mdpi.com For example, 2-nitrocarbazole has been demonstrated to interfere with tubulin organization in a manner similar to the established anticancer drug vinblastine. mdpi.com Some carbazole sulfonamide derivatives directly bind to the colchicine (B1669291) site on tubulin, blocking its polymerization and promoting microtubule fragmentation. nih.gov

Structure-Activity Relationships (SAR) in Anticancer Carbazole Derivatives